Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

Peptide synthesis Analytical chemistry Reagent identification

Secure your supply of Cbz-Gly-Gly-OEt (CAS 3005-87-6), the definitive protected dipeptide for introducing the Gly-Gly motif. Unlike the mono-glycine analog (Cbz-Gly-OEt, CAS 1145-81-9), this compound delivers the precise dipeptide sequence, preventing truncation. Its Cbz group enables orthogonal coupling, while the ethyl ester grants organic solubility for clean phase-transfer (LogP ~1.4). Available in ≥98% purity to minimize side-product amplification in long-chain syntheses. Ideal for peptide medicinal chemistry, crystallography, and HPLC reference standard development.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 3005-87-6
Cat. No. B3395854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate
CAS3005-87-6
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C14H18N2O5/c1-2-20-13(18)9-15-12(17)8-16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)(H,16,19)
InChIKeyLQNGDEFGCCDDES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (CAS 3005-87-6) | Cbz-Gly-Gly-OEt Procurement Specification and Baseline


Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate (CAS 3005-87-6), commonly known as Cbz-Gly-Gly-OEt or Z-Gly-Gly-OEt, is a protected dipeptide building block (C14H18N2O5; MW 294.3 g/mol) bearing an N-terminal benzyloxycarbonyl (Cbz/Z) protecting group and a C-terminal ethyl ester [1]. Commercial availability is primarily from peptide synthesis suppliers (e.g., Sigma-Aldrich, AKSci, Capot Chemical) in standard purities ranging from 95% to 98% [2]. The compound is a fundamental reagent for sequential peptide elongation via Cbz-strategy synthesis and serves as a versatile precursor for preparing longer glycine-containing peptide chains and bioactive peptide derivatives .

Why Cbz-Gly-Gly-OEt (CAS 3005-87-6) Cannot Be Replaced by Mono-Glycine Cbz Esters or Free Dipeptides


Substitution of Cbz-Gly-Gly-OEt (CAS 3005-87-6) with the mono-glycine analog Cbz-Gly-OEt (CAS 1145-81-9; C12H15NO4; MW 237.1) or with unprotected glycylglycine ethyl ester (CAS 627-18-9) fundamentally alters the reaction product and synthetic outcome. The Cbz group on Cbz-Gly-Gly-OEt is a temporary protecting group that can be removed under mild acidic conditions, enabling sequential peptide coupling; the ethyl ester at the C-terminus provides organic solubility and can be hydrolyzed to a carboxylic acid for further chain elongation . Procurement of the incorrect building block yields peptides with one fewer glycine residue or with unprotected N-termini that lead to uncontrolled polymerization and side-product formation, rendering the intended peptide synthesis non-viable [1].

Quantitative Evidence Differentiating Cbz-Gly-Gly-OEt (CAS 3005-87-6) from Structural Analogs


Molecular Weight and Formula Differentiation: Cbz-Gly-Gly-OEt vs Cbz-Gly-OEt

Cbz-Gly-Gly-OEt (target compound) differs from the mono-glycine analog Cbz-Gly-OEt (CAS 1145-81-9) in molecular weight by 57.2 g/mol, corresponding exactly to one additional glycine residue unit (C2H3NO) [1]. The molecular formula difference (C14H18N2O5 vs C12H15NO4) reflects the dipeptide vs mono-peptide backbone, which determines the product length in any peptide elongation reaction .

Peptide synthesis Analytical chemistry Reagent identification

Purity Grade Availability: 95% Standard vs 98% High-Grade Specifications

Commercial suppliers offer Cbz-Gly-Gly-OEt at two distinct purity grades: a standard research grade at ≥95% (AKSci, Sigma-Aldrich AldrichCPR) and a high-purity grade at ≥98% (Capot Chemical, Molbase) [1]. This 3-percentage-point purity differential corresponds to a maximum impurity burden of 5% (standard) versus 2% (high-purity), a 2.5-fold reduction in potential contaminants .

Quality control Reagent procurement Peptide synthesis

Lipophilicity Difference: Cbz-Gly-Gly-OEt LogP vs Unprotected Gly-Gly-OEt

Cbz-Gly-Gly-OEt exhibits a calculated LogP of approximately 1.37–1.42, derived from the ACD/Labs Percepta Platform [1]. While direct experimental LogP data for unprotected glycylglycine ethyl ester (Gly-Gly-OEt) are not available in the accessed literature, the presence of the hydrophobic benzyloxycarbonyl (Cbz) protecting group increases lipophilicity by approximately 4–5 LogP units relative to the free N-terminal amino form, based on the known contribution of the benzyl carbamate moiety to octanol-water partitioning .

Physicochemical property Solubility Extraction efficiency

Procurement-Driven Application Scenarios for Cbz-Gly-Gly-OEt (CAS 3005-87-6)


Sequential Peptide Chain Elongation via Cbz-Strategy Solid-Phase or Solution-Phase Synthesis

Cbz-Gly-Gly-OEt (CAS 3005-87-6) serves as a protected dipeptide building block for assembling peptides requiring an internal Gly-Gly motif. The Cbz group remains intact during coupling steps and is removed under mild acidic conditions (HBr/AcOH or catalytic hydrogenation) to expose the N-terminal amine for subsequent coupling. The 57.2 g/mol molecular weight difference from the mono-glycine analog (Cbz-Gly-OEt) ensures that the final peptide contains the correct number of glycine residues without sequence truncation . High-purity (≥98%) material reduces side-product accumulation in long-chain syntheses where each coupling cycle amplifies impurity effects [1].

Synthesis of Bioactive Peptide Precursors Containing Gly-Gly Motifs

Research on bioactive peptides containing Gly-Gly sequences (e.g., peptide antimicrobials requiring Gly-Gly structural elements) uses Cbz-Gly-Gly-OEt to introduce the dipeptide fragment in protected form. The calculated LogP of 1.37–1.42 ensures efficient phase transfer during aqueous work-up, allowing clean isolation of protected intermediates before final deprotection [2]. This physicochemical property is particularly valuable in solution-phase peptide synthesis where extraction efficiency directly impacts yield and purity .

Crystallographic Studies of Peptide Conformation and Hydrogen-Bonding Patterns

The Cbz-Gly-Gly motif has been employed as a structural probe in single-crystal X-ray diffraction studies of linear peptide conformation. Krause and Eggleston (Int J Pept Protein Res, 2009) determined the crystal structure of Cbz-Gly-Gly-Tyr-OMe, demonstrating that the Cbz-Gly-Gly fragment provides a well-defined hydrogen-bonding scaffold suitable for studying peptide secondary structure [3]. Cbz-Gly-Gly-OEt (CAS 3005-87-6) serves as the synthetic precursor to such Cbz-Gly-Gly-containing tripeptides for crystallographic analysis.

Analytical Method Development and Reference Standard Preparation

The availability of Cbz-Gly-Gly-OEt at two distinct purity grades (95% and 98%) enables its use as a reference standard for HPLC method development and system suitability testing in peptide analytics. The compound's well-defined molecular properties (MW 294.3, LogP 1.37–1.42, PSA 93.73 Ų) make it a reproducible marker for chromatographic retention time calibration and purity assessment of synthetic peptide intermediates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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